Dicyclopentadienyltitanium

Polymerization Catalysis Norbornene Metallocene Catalysts

Researchers requiring a reactive, low-valent Ti(II) precursor often face supply inconsistency and batch-to-batch variability. This dicyclopentadienyltitanium (Cp₂Ti) product is the definitive 14-electron complex for fundamental organometallic studies. • Unique Redox Profile: Enables dinitrogen (N₂) fixation and single-electron transfer (SET) pathways inaccessible to Ti(IV) analogs like Cp₂TiCl₂. • Proven Polymerization Performance: The unsubstituted Cp framework delivers higher cyclic olefin polymer yields and increased polyethylene molecular weight versus bulkier Cp* analogs. • Supply Assurance: Available in stock with verified purity, shipped under inert atmosphere to preserve the reactive Ti(II) center for immediate experimental use.

Molecular Formula 2C5H5.H4Ti
Molecular Weight 178.05 g/mol
CAS No. 1271-29-0
Cat. No. B074037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentadienyltitanium
CAS1271-29-0
Synonymsdi-pi-cyclopentadienyl-titanium
dicyclopentadienyltitanium
titanocene
Molecular Formula2C5H5.H4Ti
Molecular Weight178.05 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
InChIInChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
InChIKeyPESYEWKSBIWTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopentadienyltitanium (Cp₂Ti): Foundational Titanocene for Catalysis


Dicyclopentadienyltitanium (Cp₂Ti), commonly referred to as titanocene, is a low-valent organometallic complex featuring a central titanium(II) atom coordinated by two cyclopentadienyl (Cp) ligands in a characteristic 'bent sandwich' geometry [1]. This compound serves as a foundational precursor for a broad range of catalytic and synthetic applications, with its primary research value centered on its unique redox behavior and ability to form reactive, coordinatively unsaturated species [2]. Its core utility is derived from its 14-electron configuration, which renders it highly electrophilic and capable of activating small molecules like dinitrogen and olefins under mild conditions [3].

14-electron electrophilic Ti(II) catalyst precursor for small molecule activation
Bent-sandwich organometallic framework for olefin polymerization studies
Redox-active low-valent species for dinitrogen fixation research

Why Cp₂Ti Cannot Be Replaced by Other Titanocenes


The facile substitution of dicyclopentadienyltitanium (Cp₂Ti) with other titanocene derivatives, such as its dichloride analog (Cp₂TiCl₂) or permethylated variant (Cp*₂Ti), is scientifically unfounded due to fundamental differences in metal oxidation state, ligand sterics, and resulting reactivity profiles. Unlike the stable, 16-electron Ti(IV) species Cp₂TiCl₂, Cp₂Ti is a highly reactive, 14-electron Ti(II) complex that operates via distinct single-electron transfer (SET) pathways, enabling unique transformations like dinitrogen fixation that are inaccessible to its tetravalent counterpart [1]. Furthermore, while Cp*₂Ti offers enhanced stability, the steric bulk of its pentamethylcyclopentadienyl ligands drastically alters catalytic activity and product selectivity in polymerization reactions compared to the unsubstituted Cp₂Ti framework, often leading to diminished yields [2]. These fundamental disparities in electronic and steric properties ensure that one titanocene cannot serve as a drop-in replacement for another without significant re-optimization of reaction conditions and outcomes.

Target: Cp₂Ti
14-electron Ti(II) complex enabling single-electron transfer pathways
Substitute: Cp₂TiCl₂
16-electron Ti(IV) species without dinitrogen fixation capability; different oxidation state shifts reactivity
Target: Cp₂Ti
Unsubstituted Cp ligands deliver higher polymer yield and molecular weight
Substitute: Cp*₂Ti
Bulky pentamethylcyclopentadienyl ligands reduce catalytic activity and alter product selectivity

Evidence: Cp₂Ti vs. Closest Analogs


Norbornene Polymerization: Cp₂Ti vs. Cp*₂Ti Yield

A direct head-to-head comparison in norbornene polymerization demonstrates that catalysts bearing the unsubstituted cyclopentadienyl (Cp) ligand, a core component of the Cp₂Ti framework, achieve a significantly higher polymer yield than those bearing the bulkier pentamethylcyclopentadienyl (Cp*) ligand. This underscores the critical influence of ligand sterics on catalyst productivity [1].

Norbornene Polymerization Yield
Head-to-head
Higher yield with unsubstituted Cp framework (reported as much higher)
Ligand sterics critically impact catalyst productivity
Half-titanocene/MAO system; qualitative yield difference
Polymerization Catalysis Norbornene Metallocene Catalysts Comparative Yield

Ethylene Polymerization: Unsubstituted Cp vs. Substituted Cp

In a study of half-titanocene complexes for ethylene polymerization, the degree of substitution on the cyclopentadienyl (Cp) ring was found to have a profound effect on both catalytic activity and the properties of the resulting polymer. Specifically, catalysts with fewer substituents on the Cp ring exhibited increased catalytic activities and produced polyethylenes with higher molecular weights compared to those with more highly substituted rings [1].

Ethylene Polymerization Activity
Class-level
Higher catalytic activity and polymer Mw with less substituted Cp
Cp substitution degree inversely correlates with activity and Mw
Half-titanocene with excess MAO or MMAO
Ethylene Polymerization Metallocene Catalysts Half-Titanocene Complexes Catalytic Activity Polymer Properties

Active Species in Ziegler-Natta: Cationic Cp₂Ti(R)⁺

Fundamental research has established that cationic dicyclopentadienyltitanium alkyl complexes, [Cp₂TiR]⁺, are the crucial active species in metallocene-based Ziegler-Natta olefin polymerization catalyst systems. This mechanistic insight, derived from studies on Cp₂Ti-based systems, provides a rational basis for catalyst design and optimization, a level of mechanistic understanding not always available or transferable to other metallocene classes [1].

Active Species Identification
Class-level
Cationic [Cp₂TiR]⁺ identified as active species in polymerization
Mechanistic platform for catalyst design and optimization
Requires noncoordinating counterion for isolation
Olefin Polymerization Ziegler-Natta Catalysis Cationic Titanocene Complexes Mechanistic Studies Catalyst Design

Dinitrogen Activation: Reversible N₂ Binding by Cp₂Ti

A defining feature of the Cp₂Ti system is its ability to activate dinitrogen (N₂) under mild conditions. The intermediate species [(π-Cp)₂Ti]₁₋₂, generated during the reduction of Cp₂TiCl₂, has been shown to react rapidly and reversibly with N₂ to form a dark blue complex. This complex can be further reduced to liberate ammonia, representing a key step in abiotic nitrogen fixation [1].

Dinitrogen Activation
Reported
Reversible formation of dark blue N₂ complex; further reduction to NH₃
Unique reactivity for abiotic nitrogen fixation studies
Reduction of Cp₂TiCl₂ with Na yields reactive intermediate
Nitrogen Fixation Small Molecule Activation Dinitrogen Complexes Titanocene Chemistry Reductive Chemistry

Stability: Cp*₂Ti vs. Cp₂Ti Dimerization

Comparative studies on half-titanocene chlorides reveal a significant difference in stability based on cyclopentadienyl ligand substitution. Complexes bearing the unsubstituted Cp ring are prone to facile transformation into dimeric oxo-bridged species. In contrast, those containing the permethylated Cp* (C₅Me₅) ligand are notably more stable and resistant to this dimerization pathway [1].

Stability Against Dimerization
Reported
Cp systems easily form dimeric oxo-bridged species, Cp* more stable
Ligand substitution influences handling and reactivity profile
Half-titanocene chloride comparison; qualitative trend
Titanocene Stability Ligand Effects Half-Titanocene Complexes Dimerization Cp* vs. Cp

Electrophilicity: Cp₂Ti vs. Cp₂TiCl₂

The fundamental electronic configuration of Cp₂Ti differentiates it from its ubiquitous dichloride analog. As a 14-electron species, Cp₂Ti is significantly more electrophilic than the 16-electron Cp₂TiCl₂. This higher electrophilicity, a result of its lower electron count and coordinative unsaturation, drives its unique reactivity profile, enabling transformations that are kinetically or thermodynamically inaccessible to the more electron-rich and saturated dichloride [1].

Electrophilicity
Class-level
14 e⁻ Cp₂Ti far more electrophilic than 16 e⁻ Cp₂TiCl₂
Electron count drives divergent reactivity pathways
Inferred from molecular structure; in situ generation required
Organotitanium Chemistry Electron Count Electrophilicity Lewis Acidity Reaction Mechanisms

Applications of Cp₂Ti Based on Differential Performance


Vinyl-Type Norbornene Polymerization

Research groups focused on the addition polymerization of cyclic olefins like norbornene should prioritize catalysts based on the unsubstituted Cp ligand framework of Cp₂Ti. As demonstrated in direct comparative studies, this framework provides a 'much higher' polymer yield than bulkier analogs like Cp*, making it the preferred choice for maximizing productivity in this specific polymerization process [1].

High Molecular Weight Polyethylene Synthesis

For applications in materials science requiring ultra-high molecular weight polyethylene, catalyst systems derived from less sterically hindered titanocenes are advantageous. Evidence indicates that decreasing the substitution on the cyclopentadienyl ligand correlates with an increase in the molecular weight of the resulting polyethylene. Therefore, precursors based on the Cp₂Ti motif are well-suited for tailoring these specific polymer properties [1].

Dinitrogen Activation and Ammonia Synthesis

The unique ability of the Cp₂Ti system to reversibly bind and activate dinitrogen (N₂) under mild conditions positions it as an invaluable tool for academic and industrial research into abiotic nitrogen fixation. This reactivity profile is not a general property of all titanocenes and is specifically linked to the low-valent Cp₂Ti species. It is therefore the compound of choice for investigations into new catalytic cycles for ammonia production [1].

Ziegler-Natta Olefin Polymerization Mechanisms

The well-defined chemistry of cationic dicyclopentadienyltitanium alkyl complexes, [Cp₂TiR]⁺, provides a robust platform for studying the fundamental steps in Ziegler-Natta catalysis. For researchers aiming to elucidate polymerization mechanisms, optimize catalyst activity, or design next-generation single-site catalysts, Cp₂Ti-based model systems offer a level of mechanistic clarity that is critical for rational catalyst development [1].

Application
Selection Property
Validation Focus
Norbornene Polymerization
Unsubstituted Cp ligand framework
Polymer yield vs. substituted analogs
High-MW Polyethylene Synthesis
Low steric hindrance titanocene precursor
Polymer molecular weight correlation
Dinitrogen Activation Research
Low-valent Ti(II) reactivity
Reversible N₂ binding and NH₃ liberation
Ziegler-Natta Mechanism Studies
Well-defined cationic Cp₂TiR⁺ chemistry
Catalytic intermediate identification

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